

Measuring Mitochondrial Membrane Tension with Mito Flipper-TR: Application Notes and Protocols

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Compound of Interest

Compound Name: *EE-Flipper 33*

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Introduction

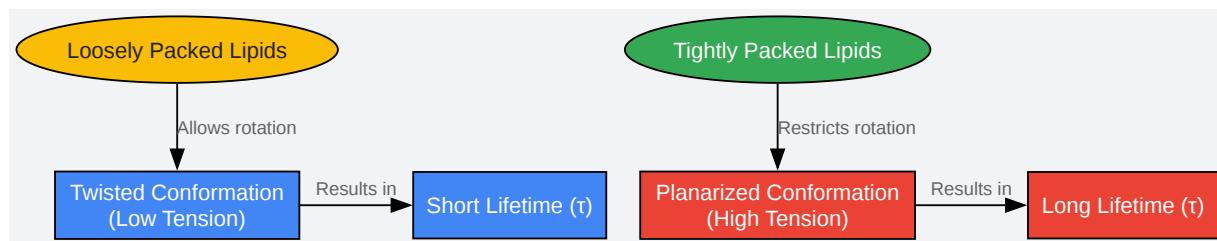
Mitochondria are dynamic organelles central to cellular bioenergetics, metabolism, and signaling. The physical state of their membranes, including membrane tension, is increasingly recognized as a critical regulator of their function, influencing processes such as mitochondrial dynamics (fission and fusion), cristae organization, and the activity of membrane-embedded proteins. Mito Flipper-TR is a fluorescent probe specifically designed for the quantitative measurement of mitochondrial membrane tension in live cells.^{[1][2]} This document provides detailed application notes and protocols for the use of Mito Flipper-TR, enabling researchers to investigate the role of mitochondrial membrane mechanics in health and disease.

Mito Flipper-TR is a mechanosensitive fluorophore that belongs to the "flipper" family of probes. ^{[1][2]} Its core structure consists of two twisted dithienothiophenes.^{[1][3]} When inserted into a lipid bilayer, the probe's conformation, and consequently its fluorescence lifetime, is sensitive to the packing of lipid molecules.^{[4][5]} Increased membrane tension leads to a more planarized state of the probe, resulting in a longer fluorescence lifetime.^{[3][6]} Conversely, decreased tension allows for a more twisted conformation and a shorter fluorescence lifetime.^[3] Mito Flipper-TR is specifically targeted to the mitochondria by a triphenylphosphonium cation, which accumulates in the negatively charged mitochondrial matrix.^[7] The measurement of membrane

tension is performed using Fluorescence Lifetime Imaging Microscopy (FLIM), as changes in fluorescence intensity are not reliable indicators.[1][8]

Core Principles and Mechanism of Action

The functionality of Mito Flipper-TR is based on the relationship between its molecular conformation and its fluorescence properties. The diagram below illustrates the principle of how the probe reports changes in mitochondrial membrane tension.



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Caption: Mechanism of Mito Flipper-TR action.

Quantitative Data Summary

The fluorescence lifetime of Mito Flipper-TR provides a quantitative measure of mitochondrial membrane tension. Below is a summary of reported lifetime values in different cell lines and under various conditions.

Cell Line	Condition	Average Fluorescence Lifetime (τ)	Reference
HeLa	Isotonic (Control)	~3.2 ns	[1][7]
HeLa	Hyperosmotic Shock (0.5 M Sucrose)	~3.0 ns (a decrease of ~0.2 ns)	[1]
COS7	Isotonic (Control)	~3.3 ns	[1]

Note: Absolute lifetime values can vary depending on the specific FLIM setup and analysis method. It is crucial to establish baseline lifetime values for each experimental system.

Experimental Protocols

Reagent Preparation

1.1. Mito Flipper-TR Stock Solution (1 mM):

- Upon receipt, store the vial of Mito Flipper-TR at -20°C.[1]
- Before use, allow the vial to warm to room temperature before opening to prevent condensation.[1]
- Dissolve the contents of the vial (35 nmol) in 35 μ L of anhydrous dimethyl sulfoxide (DMSO) to obtain a 1 mM stock solution.[1]
- Store the stock solution at -20°C. When stored properly, it is stable for up to 3 months.[1]
Caution: DMSO is known to facilitate the entry of organic molecules into tissues. Handle with appropriate care.[1]

Cell Culture and Staining

2.1. Cell Preparation:

- Seed cells on glass-bottom dishes or coverslips suitable for high-resolution microscopy.
- Allow cells to adhere and grow to the desired confluence. The protocol was optimized for HeLa cells, but is applicable to other common cell lines.[1]

2.2. Staining Protocol:

- Prepare a fresh staining solution by diluting the 1 mM Mito Flipper-TR stock solution in pre-warmed cell culture medium to a final concentration of 1 μ M.[1] Note: The presence of fetal calf serum (FCS) may reduce labeling efficiency.[1] If low signal is observed, the concentration can be increased.
- Remove the growth medium from the cells.

- Immediately add the staining solution to the cells.
- Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
- After incubation, the staining solution can be replaced with fresh pre-warmed culture medium for imaging. The probe is fluorescent only when inserted in a membrane, so removal of excess probe is not strictly necessary, especially for long-term imaging.[1]

FLIM Imaging and Data Acquisition

3.1. Microscope Setup:

- FLIM measurements are required to quantify membrane tension using Mito Flipper-TR.[1] This requires a confocal or multiphoton microscope equipped with a pulsed laser and time-correlated single photon counting (TCSPC) or frequency-domain FLIM detection.[4][9]
- Excitation: Use a 488 nm pulsed laser.[1][2]
- Emission: Collect the fluorescence signal in the range of 575-625 nm.[1][2]
- Set the microscope parameters (laser power, detector gain, etc.) to obtain a sufficient photon count for accurate lifetime determination while minimizing phototoxicity.

3.2. Data Acquisition:

- Acquire FLIM data for a sufficient duration to build a fluorescence decay curve with good statistics.
- It is recommended to acquire a control (isotonic) image before applying any experimental treatment (e.g., drug addition, osmotic shock).

Data Analysis

4.1. Fluorescence Lifetime Fitting:

- The fluorescence decay curves for Mito Flipper-TR are typically fitted with a bi-exponential decay model. The longer lifetime component (τ_1) is the one that is sensitive to membrane tension.[8]

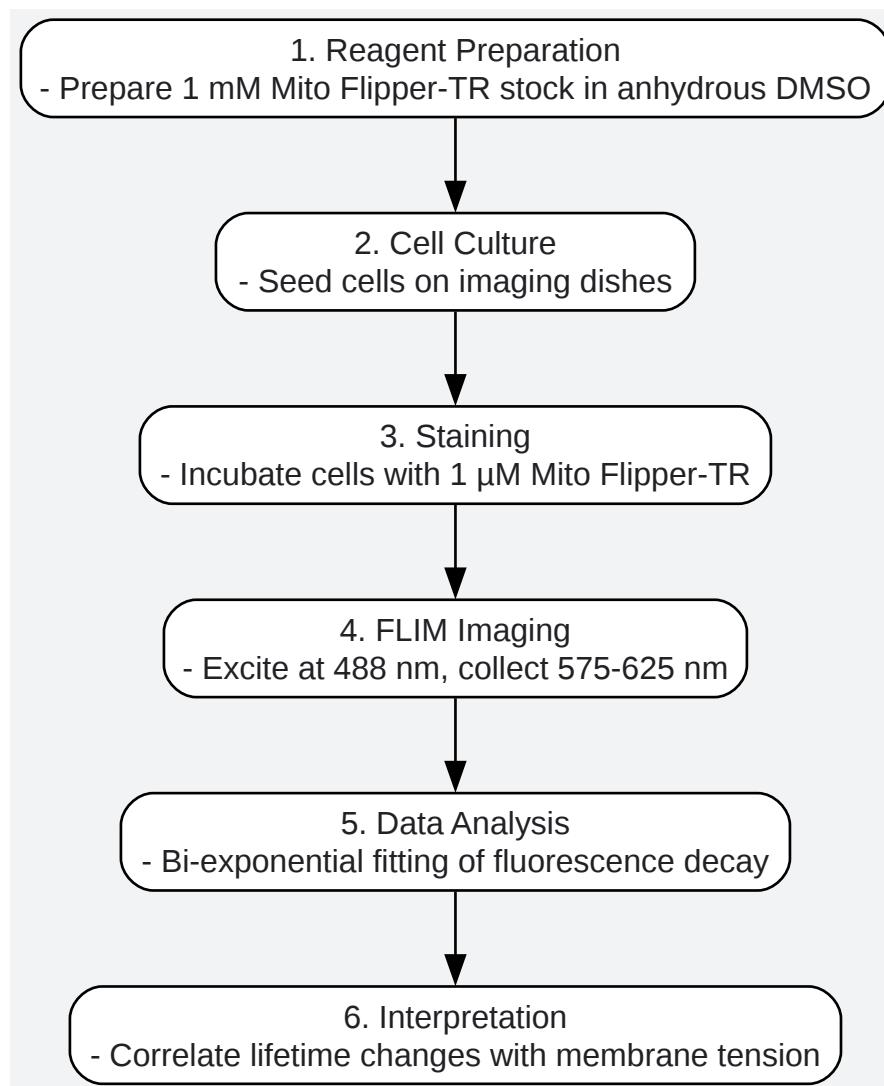
- Use appropriate software (e.g., manufacturer's software, or open-source packages like FLIMfit or phasor analysis tools) to analyze the FLIM data.
- Generate a fluorescence lifetime map of the mitochondria, where the color of each pixel represents the calculated fluorescence lifetime.

4.2. Data Interpretation:

- An increase in the fluorescence lifetime of Mito Flipper-TR corresponds to an increase in mitochondrial membrane tension.
- A decrease in the fluorescence lifetime indicates a decrease in mitochondrial membrane tension.
- For quantitative comparisons, calculate the average fluorescence lifetime from regions of interest (ROIs) drawn around mitochondria.

Experimental Workflow Diagram

The following diagram outlines the complete experimental workflow for measuring mitochondrial membrane tension using Mito Flipper-TR.

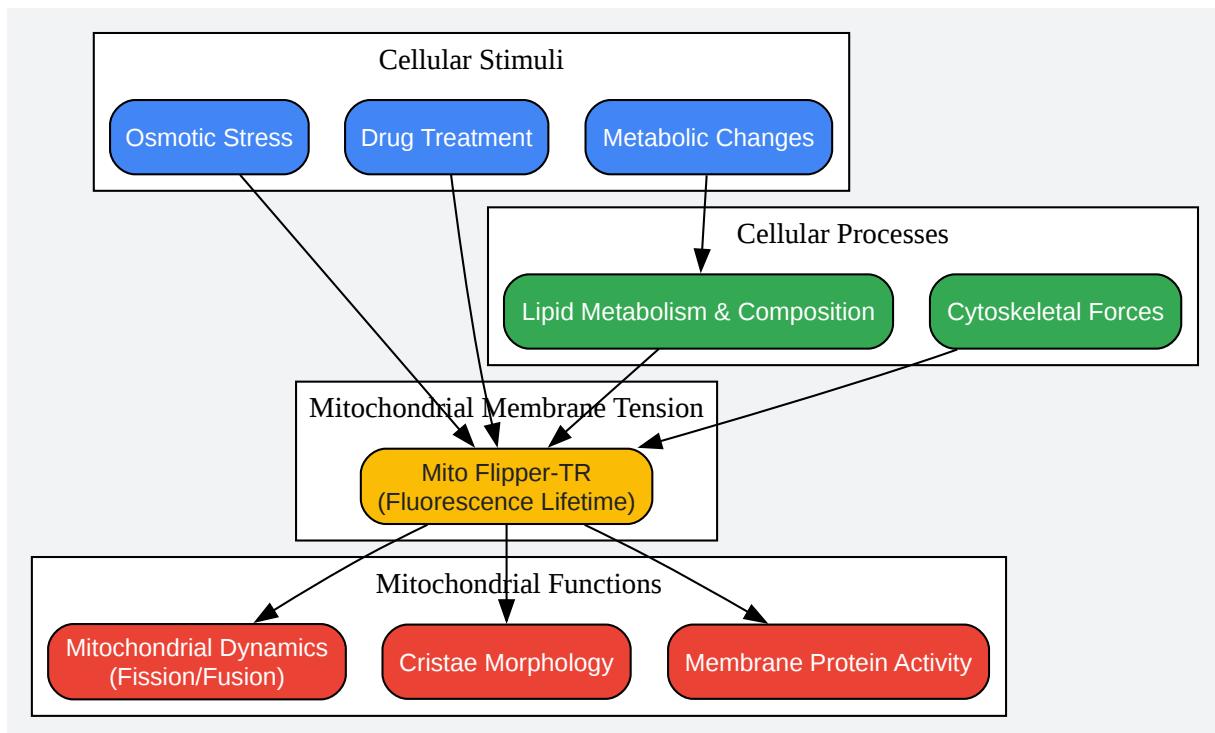


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Caption: Experimental workflow for Mito Flipper-TR.

Signaling Pathway and Logical Relationship Diagram

Mitochondrial membrane tension is influenced by various cellular processes and can, in turn, affect mitochondrial functions. The diagram below illustrates some of these relationships.



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Caption: Factors influencing and affected by mitochondrial tension.

Important Considerations

- Phototoxicity: As with any fluorescence microscopy technique, minimize laser exposure to avoid phototoxicity, which can affect cell health and mitochondrial function.
- Calibration: For absolute measurements of membrane tension, a calibration procedure is required for each cell type.^[6]
- Lipid Composition: Changes in membrane lipid composition can also affect the fluorescence lifetime of Mito Flipper-TR.^[1] It is important to consider this when interpreting results.
- Advanced Technique: FLIM is an advanced microscopy technique that requires specialized equipment and expertise.^[1]

By following these detailed protocols and considering the key aspects of the methodology, researchers can effectively utilize Mito Flipper-TR to gain valuable insights into the role of mitochondrial membrane tension in a wide range of biological processes and disease states.

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